molecular formula C24H24N4O3 B13727564 Pyrene azide 2

Pyrene azide 2

Cat. No.: B13727564
M. Wt: 416.5 g/mol
InChI Key: UVMVZDBLWRBVGT-UHFFFAOYSA-N
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Description

Pyrene azide 2 is a compound that combines the aromatic hydrocarbon pyrene with an azide functional group. Pyrene is known for its unique optical and electronic properties, making it a valuable component in various scientific applications. The azide group, on the other hand, is highly reactive and can participate in a variety of chemical reactions, including click chemistry and photoaffinity labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrene azide 2 typically involves the introduction of the azide group to a pyrene derivative. One common method is the reaction of pyrene with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Pyrene azide 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Pyrene azide 2 is used in the synthesis of complex organic molecules and materials. Its reactivity makes it a valuable building block in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) .

Biology

In biological research, this compound is employed in photoaffinity labeling to study protein-ligand interactions. The azide group can be activated by light to form a reactive nitrene, which covalently binds to nearby biomolecules, allowing for the identification of binding sites .

Medicine

Its ability to form stable conjugates with biomolecules makes it a candidate for targeted drug delivery and imaging agents .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including light-emitting diodes (LEDs) and organic photovoltaics. Its unique optical properties contribute to the performance of these devices .

Mechanism of Action

The mechanism of action of pyrene azide 2 involves the activation of the azide group to form a nitrene intermediate. This highly reactive species can insert into C-H bonds or react with double bonds, leading to the formation of new covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical reactions. This makes it distinct from other pyrene derivatives that may lack such functional groups .

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-2-pyren-1-ylacetamide

InChI

InChI=1S/C24H24N4O3/c25-28-27-11-13-31-15-14-30-12-10-26-22(29)16-20-7-6-19-5-4-17-2-1-3-18-8-9-21(20)24(19)23(17)18/h1-9H,10-16H2,(H,26,29)

InChI Key

UVMVZDBLWRBVGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(=O)NCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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